3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one chemical properties
3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one
Authored by: Senior Application Scientist, Gemini Division
Publication Date: April 2, 2026
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document elucidates the structural features, physicochemical characteristics, and potential reactivity of this compound. While detailed experimental data remains limited in publicly accessible literature, this guide synthesizes available information and provides expert insights into its synthesis, spectroscopic signature, and safety considerations based on the chemistry of related thiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and utilization of novel heterocyclic scaffolds.
Introduction and Compound Identification
3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one is an organic molecule featuring a central thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. This core structure is appended with a 3-methylbutan-1-one side chain at the 4-position of the thiazole ring. The thiazole moiety is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to engage in a variety of biological interactions. The presence of a ketone functional group and an isobutyl substituent introduces specific steric and electronic properties that influence the molecule's reactivity and potential applications.
This compound belongs to the broader class of thiazole derivatives, which are recognized for their diverse biological activities.[1] As a ketone, it serves as a versatile intermediate for a range of chemical transformations.[1]
Chemical Structure and Identifiers
The structural and identifying information for 3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one is summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one |
| Molecular Formula | C₈H₁₁NOS |
| Molecular Weight | 169.25 g/mol |
| Canonical SMILES | CC(C)CC(=O)C1=CSC=N1 |
| InChI | InChI=1S/C8H11NOS/c1-6(2)3-8(10)7-4-11-5-9-7/h4-6H,3H2,1-2H3 |
| InChI Key | RLUARVOBGSPJCC-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one are not extensively documented in the literature. However, based on its structure, the following properties can be inferred:
| Property | Predicted/Inferred Value | Rationale |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar small organic molecules with comparable molecular weights are often liquids or low-melting solids. |
| Boiling Point | Not extensively documented.[1] | Expected to be moderately high due to its molecular weight and polar functional groups. |
| Melting Point | Not available. | |
| Solubility | Expected to be soluble in common organic solvents such as ethanol, DMSO, and dichloromethane. Limited solubility in water is anticipated. | The presence of the polar thiazole ring and ketone group would enhance solubility in polar organic solvents, while the hydrocarbon portion of the butanone chain would limit aqueous solubility. |
| pKa | The thiazole nitrogen is weakly basic. | The nitrogen atom in the thiazole ring possesses a lone pair of electrons that can accept a proton, but its basicity is relatively low due to the aromatic nature of the ring. |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one is generally achieved through the construction of the thiazole ring or by modification of a pre-existing thiazole scaffold. A common and logical synthetic route would involve the Hantzsch thiazole synthesis or a variation thereof.
A plausible synthetic pathway is the reaction of a thioamide with an α-haloketone. In the context of this target molecule, this could involve the reaction of thioformamide with a suitably substituted α-haloketone.
An alternative and likely more direct approach would be the acylation of a 4-lithiated or 4-magnesiated thiazole derivative with an appropriate acylating agent, such as 3-methylbutanoyl chloride or a related ester.
A general overview of the synthesis mentions the use of thiazole derivatives and butanones as starting materials, with common reagents including bases like sodium hydride and solvents such as dimethyl sulfoxide or ethanol, often under reflux conditions.[1]
Illustrative Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
Chemical Reactivity
The chemical reactivity of 3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one is dictated by its key functional groups: the thiazole ring and the ketone.
-
Reactions at the Ketone: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations.[1] These include:
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-methyl-1-(1,3-thiazol-4-yl)butan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent can yield the corresponding amine.
-
Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into a carbon-carbon double bond.
-
Condensation Reactions: The ketone can undergo condensation reactions with amines or their derivatives to form imines or related compounds.[1]
-
-
Reactions involving the Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution will be directed by the existing acyl group. The ring can also participate in metal-catalyzed cross-coupling reactions if appropriately functionalized (e.g., with a halogen).
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiazole ring and the 3-methylbutan-1-one side chain.
-
Thiazole Protons: Two signals in the aromatic region (typically δ 7.0-9.0 ppm), one for the proton at the C2 position and one for the proton at the C5 position. The proton at C2 is generally more deshielded.
-
Isobutyl Group Protons:
-
A doublet for the two methyl groups (CH₃)₂CH- (approximately δ 0.9-1.2 ppm).
-
A multiplet for the methine proton (CH₃)₂CH- (approximately δ 2.0-2.5 ppm).
-
A doublet for the methylene group -CH₂-C=O (approximately δ 2.8-3.2 ppm).
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically δ > 190 ppm, characteristic of a ketone.
-
Thiazole Carbons: Signals for the three carbon atoms of the thiazole ring in the aromatic region (δ 110-160 ppm).
-
Isobutyl Group Carbons: Signals for the four carbons of the isobutyl group in the aliphatic region (δ 10-50 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.
-
C=O Stretch: A strong, sharp peak in the range of 1680-1700 cm⁻¹. The conjugation with the thiazole ring may slightly lower this frequency compared to a simple aliphatic ketone.
-
C-H Stretches: Absorptions for aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).
-
C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations of the thiazole ring.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (169.25). Common fragmentation patterns would likely involve the loss of the isobutyl group or cleavage adjacent to the carbonyl group.
Applications and Biological Significance
Thiazole-containing compounds are of immense interest in pharmaceutical research due to their wide range of biological activities. While the specific biological profile of 3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one is not well-documented, it is investigated for its potential biological activity against various pathogens.[1]
As a chemical intermediate, this compound is valuable for the synthesis of more complex molecules.[1] The ketone functionality allows for the introduction of diverse substituents, making it a useful building block for creating libraries of compounds for drug discovery screening.
Safety and Handling
Specific safety data for 3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one is a heterocyclic ketone with significant potential as a building block in synthetic and medicinal chemistry. Its structural features, including the versatile thiazole ring and reactive ketone group, make it an attractive scaffold for the development of novel compounds. While a comprehensive experimental characterization of this molecule is not yet widely published, this guide provides a foundational understanding of its chemical properties based on established chemical principles and data from related structures. Further research to fully elucidate its physicochemical properties, biological activity, and synthetic utility is warranted.
